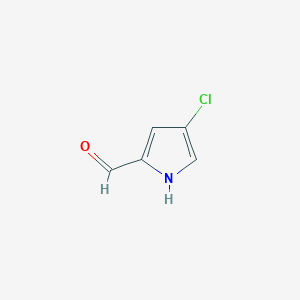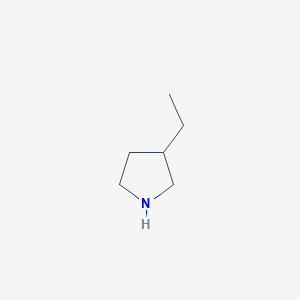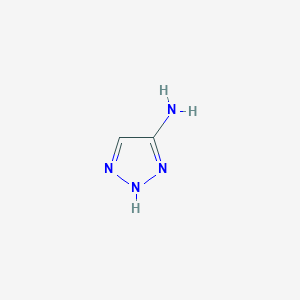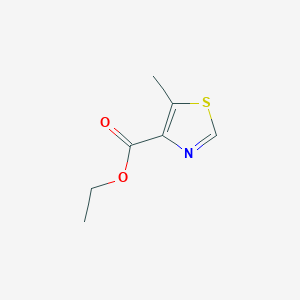
4-Chloro-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Chloro-1H-pyrrole-2-carbaldehyde is a compound with the molecular formula C5H4ClNO . It is a pale yellow to yellowish powder that belongs to the class of pyrroles. It is widely used as an intermediate in the synthesis of a broad range of potential products, including novel antitumor and antimicrobial agents, and polymer materials.
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, often involves the condensation of glucose and amino acid derivatives in vitro . Various synthetic strategies have been reported, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrole rings .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a chlorine atom attached at the 4-position and a formyl group (carbaldehyde) at the 2-position .
Chemical Reactions Analysis
Pyrrole derivatives, including 4-Chloro-1H-pyrrole-2-carbaldehyde, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of a 1,4-diketone or α-aminoketone to yield a pyrrole .
Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrole-2-carbaldehyde has an average mass of 129.544 Da and a monoisotopic mass of 128.998138 Da .
Scientific Research Applications
Medicine: Biomarker Development
4-Chloro-1H-pyrrole-2-carbaldehyde: has been implicated in the formation of advanced glycation end products (AGEs), which are significant in the pathophysiology of diabetes . Its role in the synthesis of biomarkers like pyrraline, which is crucial for early detection and management of diabetes, makes it a valuable compound in medical research.
Agriculture: Natural Product Synthesis
Derivatives of pyrrole-2-carboxaldehyde, which include 4-Chloro-1H-pyrrole-2-carbaldehyde , have been isolated from natural sources such as fungi and plants . These compounds are studied for their potential use in developing natural pesticides and growth regulators, contributing to sustainable agricultural practices.
Industrial Chemistry: Chemical Intermediate
This compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactivity is exploited in industrial chemistry to produce various pyrrole derivatives used in dyes, pharmaceuticals, and agrochemicals .
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKVFXJNGRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506523 | |
| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33515-58-1 | |
| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)


![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)



